An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylpicolinamide is a halogenated derivative of the picolinamide scaffold, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery. The picolinamide core, a pyridine ring with a carboxamide substituent at the 2-position, is a versatile pharmacophore found in a range of biologically active molecules. The introduction of a bromine atom at the 5-position and an N-ethyl group on the amide can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Picolinamides have been investigated for a variety of therapeutic applications, including as antifungal, antibacterial, and enzyme inhibitory agents[1]. This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 5-Bromo-N-ethylpicolinamide, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical Structure and Identification
The chemical structure of 5-Bromo-N-ethylpicolinamide is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-ethylcarboxamide group at the 2-position.
Systematic (IUPAC) Name: 5-bromo-N-ethylpyridine-2-carboxamide
Molecular Formula: C₈H₉BrN₂O
Molecular Weight: 229.08 g/mol
CAS Number: 845305-88-6
Canonical SMILES: CCNC(=O)c1ccc(Br)cn1
Caption: Chemical structure of 5-Bromo-N-ethylpicolinamide.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-N-ethylpicolinamide is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values may be predicted or inferred from structurally similar compounds due to a lack of comprehensive experimental data in the public domain.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉BrN₂O | - |
| Molecular Weight | 229.08 g/mol | - |
| Appearance | Solid | Fluorochem |
| Melting Point | 76-77 °C | Predicted for the N-methyl analog[2] |
| Boiling Point | 346.8 °C at 760 mmHg | Predicted for the N-methyl analog[2] |
| Solubility | Insoluble in water[3] | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. |
| pKa | 13.54 ± 0.46 | Predicted for the N-methyl analog[2] |
| LogP | 1.59 | Predicted for the N-methyl analog[2] |
Proposed Synthesis Protocol
The synthesis of 5-Bromo-N-ethylpicolinamide can be achieved through a standard amide coupling reaction between 5-bromopicolinic acid and ethylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Caption: Proposed synthesis workflow for 5-Bromo-N-ethylpicolinamide.
Step-by-Step Methodology (Representative)
This protocol is a representative procedure based on common amide coupling methodologies and may require optimization.
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Carboxylic Acid Activation: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 eq). Alternatively, the acid can be converted to the acid chloride by refluxing with thionyl chloride.
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Amine Addition: To the activated carboxylic acid solution, add ethylamine (1.2 eq) dropwise at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. The coupling constants will be indicative of their positions relative to the nitrogen and bromine atoms.
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Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the nitrogen (typically δ 3.3-3.6 ppm) and a triplet for the terminal methyl protons (-CH₃) (typically δ 1.1-1.3 ppm).
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Amide Proton: A broad singlet or triplet for the N-H proton (typically δ 8.0-9.0 ppm), which may exchange with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the downfield region (typically δ 163-168 ppm).
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Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm). The carbon bearing the bromine atom will be shifted downfield.
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Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) (typically δ 35-45 ppm) and one for the methyl carbon (-CH₃) (typically δ 14-16 ppm).
Infrared (IR) Spectroscopy
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N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
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C-N Stretch: A band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H and C=C/C=N Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
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C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 228 and an M+2 peak of similar intensity at m/z 230, which is characteristic of a compound containing one bromine atom.
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Fragmentation: Common fragmentation pathways for picolinamides include cleavage of the amide bond, leading to fragments corresponding to the picolinoyl cation and the ethylamine radical cation.
Potential Biological Activity and Mechanism of Action
While specific studies on 5-Bromo-N-ethylpicolinamide are limited, the broader class of picolinamides and halopicolinamides has demonstrated promising biological activities.
Antifungal Activity: Picolinamide derivatives have been identified as having antifungal properties[1]. The mechanism of action for some picolinamides involves the inhibition of Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi[1]. By binding to the lipid-binding pocket of Sec14p, these compounds disrupt lipid homeostasis, which is essential for fungal cell growth and viability. The presence of a halogen atom can enhance the antifungal potency.
Antibacterial Activity: Certain picolinamides have also shown antibacterial activity. The precise mechanism can vary, but potential targets include essential bacterial enzymes or processes like cell wall synthesis or DNA replication. The halogen substituent can influence the spectrum of activity and potency against different bacterial strains.
Further research is required to elucidate the specific biological targets and mechanism of action of 5-Bromo-N-ethylpicolinamide.
Conclusion
5-Bromo-N-ethylpicolinamide is a synthetically accessible derivative of the versatile picolinamide scaffold. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a robust, albeit representative, synthetic protocol. While experimental data for this specific molecule is not extensively documented, predictions based on analogous compounds provide a strong foundation for its characterization. The potential for biological activity, particularly as an antifungal or antibacterial agent, warrants further investigation and positions 5-Bromo-N-ethylpicolinamide as a compound of interest for drug discovery and development programs.
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